molecular formula C12H23NO2 B6638289 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol

Cat. No. B6638289
M. Wt: 213.32 g/mol
InChI Key: AHNGMAKFBVWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol, commonly known as DMXAA, is a small molecule that has been studied for its potential use as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.

Mechanism of Action

DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a part of the innate immune system. When DMXAA binds to the STING receptor, it triggers the production of interferons and other cytokines, which activate immune cells such as natural killer cells and T cells. These immune cells then attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It activates the STING pathway, leading to the production of interferons and other cytokines. It also induces the production of nitric oxide, which plays a role in the immune response. DMXAA has been shown to increase blood flow to tumors, which may enhance the delivery of chemotherapy drugs to the tumor site.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. It also activates the immune system, which may enhance the effectiveness of other cancer treatments. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of more effective formulations of the drug that can be administered in vivo. Another area of research is the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are exploring the use of DMXAA in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, including the reaction of 2,2-dimethylcyclopentanone with hydroxylamine and subsequent reaction with formaldehyde. Other methods involve the reaction of cyclopentanone with hydroxylamine and formaldehyde in the presence of a base.

Scientific Research Applications

DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA works by inducing the production of cytokines, which are small proteins that play a role in the immune response. These cytokines then activate immune cells, leading to the destruction of cancer cells.

properties

IUPAC Name

3-[[(2,2-dimethylcyclopentyl)amino]methyl]oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2)5-3-4-10(11)13-8-12(14)6-7-15-9-12/h10,13-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNGMAKFBVWKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NCC2(CCOC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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